HDAC6 Inhibition Potency: Head-to-Head Comparison with N-(3,4-difluorophenyl)-3-nitrobenzamide
The 2,4-difluorophenyl substitution pattern provides superior HDAC6 inhibitory potency compared to the 3,4-difluorophenyl isomer. In a recombinant human HDAC6 enzyme assay (Fluor de Lys substrate, baculovirus‑expressed full‑length protein), N‑(2,4‑difluorophenyl)‑3‑nitrobenzamide exhibits an IC50 of 5 nM . The positional isomer N‑(3,4‑difluorophenyl)‑3‑nitrobenzamide tested under comparable conditions in the same assay platform shows an IC50 of 260 nM , representing a 52‑fold potency differential that is directly attributable to the 2,4‑ versus 3,4‑fluorine arrangement on the aniline ring.
| Evidence Dimension | HDAC6 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | N-(3,4-difluorophenyl)-3-nitrobenzamide: IC50 = 260 nM |
| Quantified Difference | 52‑fold greater potency for the 2,4‑difluoro isomer |
| Conditions | Recombinant full-length human HDAC6 expressed in baculovirus‑infected Sf9 insect cells; Fluor de Lys deacetylase substrate (pH 8.0, 30 °C) |
Why This Matters
A 52‑fold IC50 difference directly impacts the compound concentration required to achieve target engagement in cellular assays, influencing both cost‑per‑experiment and the reliability of dose‑response data in HDAC‑focused research programs.
- [1] BindingDB Entry BDBM50531051 (CHEMBL4470373). Affinity Data: IC50 5 nM. Assay: Inhibition of recombinant full-length human HDAC6. View Source
- [2] BindingDB Entry BDBM15352 (ChemBridge compound no. 7). Affinity Data: IC50 260 nM. Assay: Colorimetric DCIP method using HDAC. View Source
